

# Application Notes and Protocols: In Vitro Susceptibility Testing of Fungi to Buclosamide

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## Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

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## Introduction

**Buclosamide**, a salicylanilide derivative, is recognized as a topical antimycotic agent for the treatment of dermatomycoses.[1][2] Salicylanilides as a class of compounds have demonstrated a range of biological activities, including antifungal properties.[3][4] While detailed in vitro susceptibility data for **Buclosamide** against a broad spectrum of fungi is not extensively documented in publicly available literature, its structural relative, Niclosamide, has been shown to possess considerable antifungal properties.[5] The primary mechanism of action for Niclosamide is believed to be the uncoupling of mitochondrial oxidative phosphorylation, which leads to a disruption of cellular energy production and ultimately, fungal cell death.

These application notes provide a generalized framework for determining the in vitro susceptibility of various fungal species to **Buclosamide**. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing. Additionally, a proposed mechanism of action for **Buclosamide** is presented based on the known activity of structurally related compounds.

## Data Presentation: Minimum Inhibitory Concentration (MIC) of Buclosamide against Various

## Fungi

The following table is a template for researchers to collate their experimental data on the Minimum Inhibitory Concentration (MIC) of **Buclosamide** against a panel of common pathogenic fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal Species	Strain ID	Buclosamide MIC (µg/mL)	Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicans	ATCC 90028		
Candida glabrata	ATCC 90030		
Candida parapsilosis	ATCC 22019		
Candida tropicalis	ATCC 750		
Cryptococcus neoformans	ATCC 208821		
Aspergillus fumigatus	ATCC 204305		
Aspergillus flavus	ATCC 204304		
Aspergillus niger	ATCC 16404		
Trichophyton rubrum	ATCC 28188		
Trichophyton mentagrophytes	ATCC 9533		
Microsporum canis	ATCC 36299		
Fusarium solani	ATCC 36031		

## Experimental Protocols

### Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Materials:

- **Buclosamide** powder
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolates and quality control strains
- Spectrophotometer or microplate reader (optional)
- Sterile, distilled water
- 0.85% Saline
- Vortex mixer
- Hemocytometer or spectrophotometer for inoculum preparation
- Incubator

Procedure:

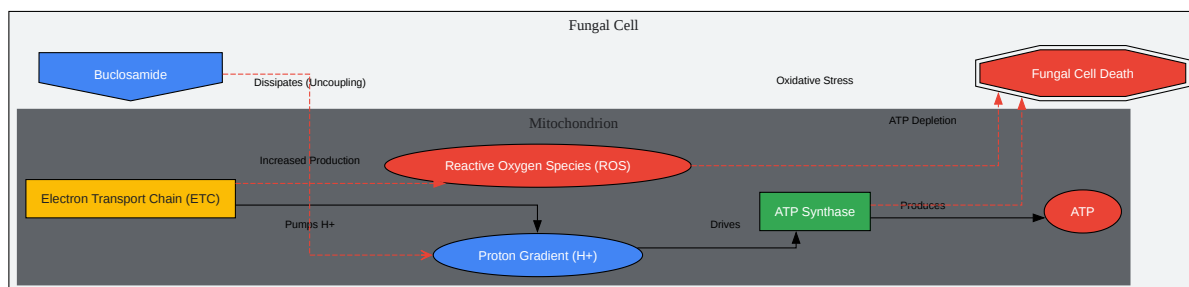
- Preparation of **Buclosamide** Stock Solution:
  - Prepare a stock solution of **Buclosamide** in DMSO at a concentration of 1.6 mg/mL.
  - Further dilute the stock solution in RPMI 1640 medium to achieve a 2X working concentration range.
- Inoculum Preparation:
  - For Yeasts (*Candida* spp., *Cryptococcus* spp.):

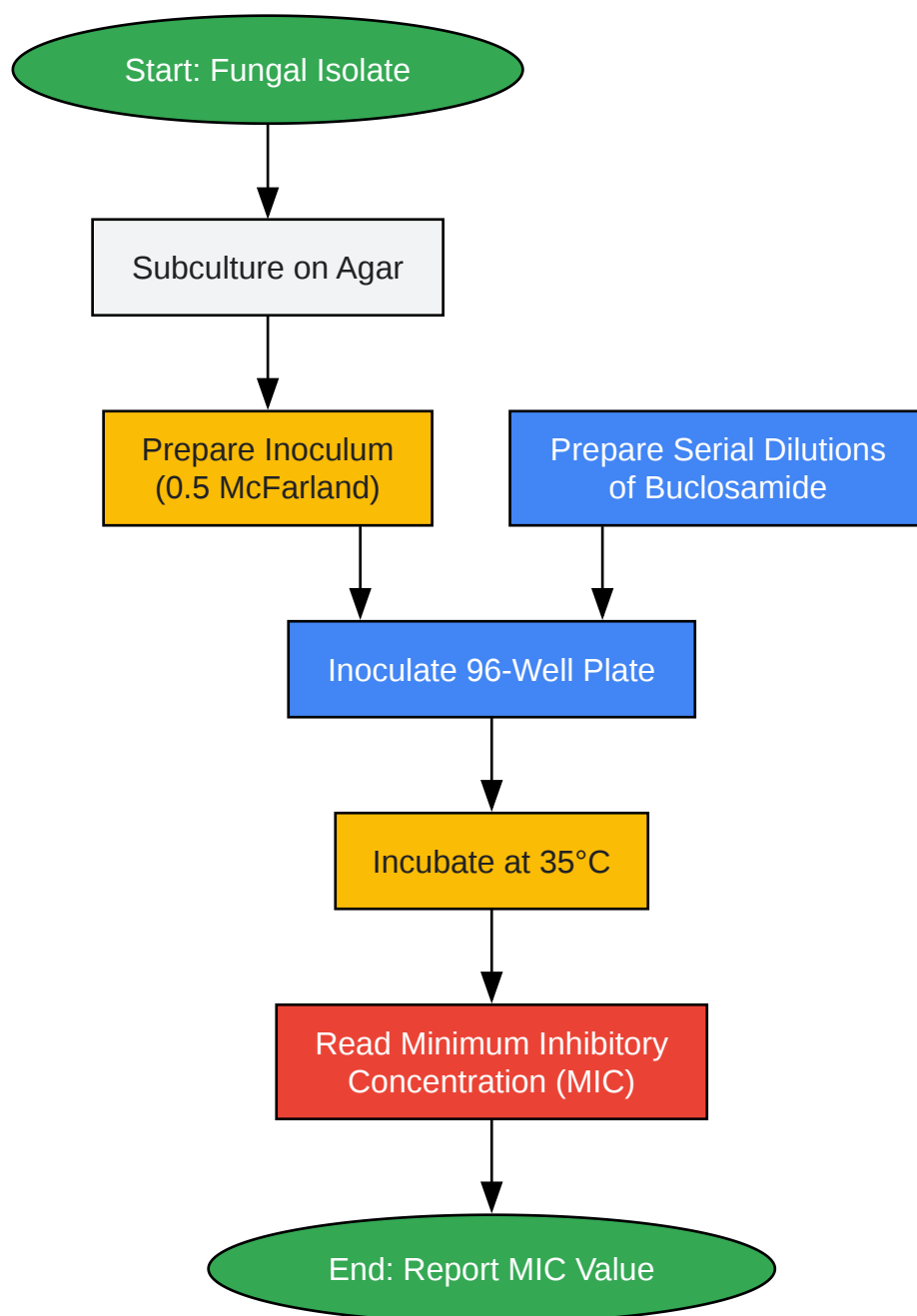
- Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
- Harvest several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL) using a spectrophotometer at 530 nm.
- Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of  $1-5 \times 10^3$  CFU/mL.
- For Filamentous Fungi (*Aspergillus* spp., etc.):
  - Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
  - Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
  - Adjust the conidial suspension to a concentration of  $0.4 \times 10^4$  to  $5 \times 10^4$  conidia/mL using a hemocytometer.
- Microdilution Plate Preparation:
  - In a 96-well plate, add 100  $\mu$ L of RPMI 1640 to wells 2 through 11.
  - Add 200  $\mu$ L of the highest 2X **Buclosamide** concentration to well 1.
  - Perform a serial two-fold dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100  $\mu$ L from well 10.
  - Well 11 will serve as the growth control (no drug).
  - Well 12 will serve as the sterility control (no inoculum).
- Inoculation:
  - Add 100  $\mu$ L of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume to 200  $\mu$ L and the drug concentrations to the desired 1X range.

- Incubation:
  - Incubate the plates at 35°C.
  - For *Candida* spp., incubate for 24-48 hours.
  - For *Cryptococcus* spp., incubate for 48-72 hours.
  - For *Aspergillus* spp. and other molds, incubate for 48-96 hours.
- Reading the MIC:
  - The MIC is the lowest concentration of **Buclosamide** at which there is a significant inhibition of growth (e.g.,  $\geq 50\%$  reduction in turbidity) compared to the growth control well.
  - The endpoint can be read visually or with a microplate reader at 490 nm.

## Mandatory Visualizations

## Proposed Mechanism of Action of Buclosamide





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